3-(Aminomethyl)-3-(2,4-difluorophenyl)cyclobutan-1-ol 3-(Aminomethyl)-3-(2,4-difluorophenyl)cyclobutan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18216932
InChI: InChI=1S/C11H13F2NO/c12-7-1-2-9(10(13)3-7)11(6-14)4-8(15)5-11/h1-3,8,15H,4-6,14H2
SMILES:
Molecular Formula: C11H13F2NO
Molecular Weight: 213.22 g/mol

3-(Aminomethyl)-3-(2,4-difluorophenyl)cyclobutan-1-ol

CAS No.:

Cat. No.: VC18216932

Molecular Formula: C11H13F2NO

Molecular Weight: 213.22 g/mol

* For research use only. Not for human or veterinary use.

3-(Aminomethyl)-3-(2,4-difluorophenyl)cyclobutan-1-ol -

Specification

Molecular Formula C11H13F2NO
Molecular Weight 213.22 g/mol
IUPAC Name 3-(aminomethyl)-3-(2,4-difluorophenyl)cyclobutan-1-ol
Standard InChI InChI=1S/C11H13F2NO/c12-7-1-2-9(10(13)3-7)11(6-14)4-8(15)5-11/h1-3,8,15H,4-6,14H2
Standard InChI Key FYAAZIHFCPAAIH-UHFFFAOYSA-N
Canonical SMILES C1C(CC1(CN)C2=C(C=C(C=C2)F)F)O

Introduction

Chemical Structure and Nomenclature

Core Structural Features

3-(Aminomethyl)-3-(2,4-difluorophenyl)cyclobutan-1-ol consists of a cyclobutane ring substituted at the 3-position with both an aminomethyl group (-CH2NH2) and a 2,4-difluorophenyl aromatic system. The hydroxyl group at the 1-position introduces polarity, while the fluorine atoms on the phenyl ring enhance electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Table 1: Comparative Molecular Properties of Cyclobutanol Derivatives

Property3-(Aminomethyl)-3-(2,4-difluorophenyl)cyclobutan-1-ol (Theoretical)3-(Aminomethyl)-3-(3,5-dichloropyridin-4-yl)cyclobutan-1-ol 1-(Aminomethyl)-3,3-difluoro-cyclobutanol hydrochloride
Molecular FormulaC11H12F2N2OC10H12Cl2N2OC5H10ClF2NO
Molecular Weight (g/mol)238.23247.12173.59
Key Functional Groups-OH, -CH2NH2, 2,4-difluorophenyl-OH, -CH2NH2, 3,5-dichloropyridin-4-yl-OH, -CH2NH2, 3,3-difluorocyclobutane

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis route for 3-(Aminomethyl)-3-(2,4-difluorophenyl)cyclobutan-1-ol is documented, analogous compounds suggest potential strategies:

  • Cyclobutane Ring Formation: [2+2] Photocycloaddition or strain-driven cyclization could generate the cyclobutane core, as seen in the synthesis of 1-(aminomethyl)-3,3-difluoro-cyclobutanol hydrochloride .

  • Substituent Introduction: Electrophilic aromatic substitution or palladium-catalyzed coupling might install the 2,4-difluorophenyl group, while reductive amination could add the aminomethyl moiety .

Analytical Characterization

Hypothetical characterization data, extrapolated from related compounds, includes:

  • NMR Spectroscopy:

    • ¹H NMR: A singlet for the -OH proton (~2.5 ppm), multiplet signals for the cyclobutane ring (3.0–4.0 ppm), and aromatic protons split due to fluorine coupling (6.8–7.6 ppm) .

    • ¹³C NMR: Fluorine-coupled carbons in the phenyl ring (105–160 ppm) and cyclobutane carbons (25–45 ppm) .

  • Mass Spectrometry: A molecular ion peak at m/z 238.23 (M+) with fragmentation patterns reflecting loss of -NH2 and -OH groups .

Physicochemical Properties

Solubility and Partitioning

The compound’s solubility is expected to follow trends observed in structurally similar molecules:

  • Aqueous Solubility: Moderate solubility (~0.3 mg/mL) due to polar -OH and -NH2 groups, comparable to 1-(aminomethyl)-3,3-difluoro-cyclobutanol hydrochloride (0.275 mg/mL) .

  • LogP (Octanol-Water): Estimated at 1.65–2.39, aligning with values for 3-(Aminomethyl)-3-(3,5-dichloropyridin-4-yl)cyclobutan-1-ol (LogP 1.65) and (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate (LogP 2.39) .

Stability and Reactivity

  • Thermal Stability: Likely stable up to 150°C, as cyclobutanol derivatives generally decompose above this threshold .

  • Hydrolytic Sensitivity: The aminomethyl group may undergo hydrolysis under acidic conditions, necessitating inert storage environments .

Hazard TypePrecautionary MeasuresSource
Skin ContactWash with soap and water; remove contaminated clothing
Eye ExposureRinse cautiously with water for 15 minutes; seek medical advice
Environmental ReleaseCollect spillage using inert absorbents; avoid water systems

Comparative Analysis with Related Compounds

Substituent Effects on Bioactivity

Replacing the 3,5-dichloropyridin-4-yl group in with 2,4-difluorophenyl likely alters electronic and steric profiles:

  • Electron-Withdrawing Effects: Fluorine atoms increase aryl ring electronegativity, potentially enhancing binding to electron-rich biological targets .

  • Steric Accessibility: The smaller fluorine atoms (vs. chlorine) may reduce steric hindrance, improving pharmacokinetic properties .

Synthetic Complexity

Introducing a difluorophenyl group may require specialized fluorination techniques, such as Balz-Schiemann or direct C-H fluorination, increasing synthesis costs compared to chlorinated analogues .

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